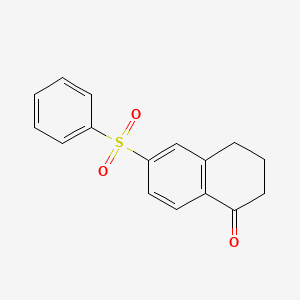
6-benzenesulfonyl-3,4-dihydro-2H-naphthalen-1-one
Cat. No. B8361016
M. Wt: 286.3 g/mol
InChI Key: DXGSDCVESCNPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07799797B2
Procedure details


Similarly prepared using the above procedure with 3-fluoro-benzenethiol in step 4, was 6-(3-fluoro-benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one. MS: 305 (M+H)+.

Name
6-(3-fluoro-benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
FC1C=C(S)C=CC=1.F[C:10]1[CH:11]=[C:12]([S:16]([C:19]2[CH:20]=[C:21]3[C:26](=[CH:27][CH:28]=2)[C:25](=[O:29])[CH2:24][CH2:23][CH2:22]3)(=[O:18])=[O:17])[CH:13]=[CH:14][CH:15]=1>>[C:12]1([S:16]([C:19]2[CH:20]=[C:21]3[C:26](=[CH:27][CH:28]=2)[C:25](=[O:29])[CH2:24][CH2:23][CH2:22]3)(=[O:18])=[O:17])[CH:11]=[CH:10][CH:15]=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1)S
|
Step Two
|
Name
|
6-(3-fluoro-benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1)S(=O)(=O)C=1C=C2CCCC(C2=CC1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Similarly prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C=1C=C2CCCC(C2=CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
